molecular formula C18H18N2 B12708120 Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- CAS No. 39203-84-4

Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-

Cat. No.: B12708120
CAS No.: 39203-84-4
M. Wt: 262.3 g/mol
InChI Key: BLMGOWKLIOMCGZ-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- is a Schiff base derivative featuring a benzonitrile core substituted with a 4-butylphenyliminomethyl group. This compound is characterized by its imine (-C=N-) linkage, which connects the aromatic benzonitrile moiety to a 4-butylphenyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39203-84-4

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

4-[(4-butylphenyl)iminomethyl]benzonitrile

InChI

InChI=1S/C18H18N2/c1-2-3-4-15-9-11-18(12-10-15)20-14-17-7-5-16(13-19)6-8-17/h5-12,14H,2-4H2,1H3

InChI Key

BLMGOWKLIOMCGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzylidene-4-n-butylaniline typically involves the condensation reaction between 4-cyanobenzaldehyde and 4-n-butylaniline. This reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 4-Cyanobenzylidene-4-n-butylaniline may involve large-scale batch or continuous processes. These methods often utilize advanced techniques to optimize yield and purity, including the use of high-efficiency reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobenzylidene-4-n-butylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced derivatives .

Scientific Research Applications

Medicinal Applications

Benzonitrile derivatives have been identified as potential inhibitors of protein kinases, which are crucial in regulating cellular processes such as metabolism, proliferation, differentiation, and survival. The inhibition of specific kinases can lead to therapeutic interventions for several diseases:

  • Cancer : The modulation of kinase activity is a promising strategy for cancer treatment. Benzonitrile derivatives have shown efficacy against various cancer types by inhibiting kinases involved in tumor growth and survival .
  • Chronic Inflammatory Diseases : Conditions such as rheumatoid arthritis and psoriasis may benefit from the anti-inflammatory effects of these compounds. Their ability to inhibit kinases associated with inflammatory pathways indicates a potential therapeutic role .
  • Neurodegenerative Diseases : Research suggests that these compounds could be effective in treating neurodegenerative conditions like Alzheimer's disease by modulating kinase activity linked to neuroinflammation and cell death .

Material Science Applications

In material science, benzonitrile derivatives are being explored for their properties in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : Benzonitrile compounds have been incorporated into the design of OLEDs due to their favorable electronic properties. They can enhance light emission efficiency and stability, making them suitable for use in display technologies .
  • Near-Infrared Emission Materials : The incorporation of benzonitrile derivatives into polymer matrices has been investigated for applications in near-infrared light-emitting devices. These materials can be utilized in various optoelectronic applications, including sensors and imaging systems .

Case Study 1: Inhibition of TBK1 Kinase

A study demonstrated that benzonitrile derivatives effectively inhibit the TBK1 kinase, which plays a significant role in inflammatory responses and cancer progression. The research highlighted the compound's potential to serve as a therapeutic agent for treating diseases characterized by abnormal kinase activity .

Case Study 2: Development of OLEDs

Research on the application of benzonitrile derivatives in OLEDs showed that these compounds could significantly improve the performance metrics of organic light-emitting devices. The study detailed the synthesis of a series of polymers incorporating benzonitrile units, resulting in enhanced electroluminescent properties and stability under operational conditions .

Table 1: Summary of Therapeutic Applications

Disease TypeMechanism of ActionReference
CancerInhibition of growth factor signaling
Rheumatoid ArthritisModulation of inflammatory pathways
Alzheimer's DiseaseNeuroprotection via kinase inhibition

Table 2: Material Science Applications

ApplicationProperties EnhancedReference
OLEDsImproved light emission efficiency
Near-Infrared DevicesEnhanced stability and performance

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects
  • Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino] (): Structure: Methoxy (-OCH₃) group instead of butyl. Molecular Weight: 236.27 g/mol vs. estimated ~275–300 g/mol for the butyl analog. Electronic Effects: Methoxy is electron-donating via resonance, enhancing electron density on the aromatic ring. The butyl group, in contrast, is electron-neutral, contributing primarily steric and lipophilic effects. Applications: Used in dye synthesis (e.g., azo-azomethine dyes in ) due to its planar structure and conjugation .
  • 4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile (): Structure: Chloro (-Cl) and diazenyl (-N=N-) groups. Electronic Effects: Chloro is electron-withdrawing, polarizing the benzonitrile core. The diazenyl group enables π-conjugation, useful in chromophores. Applications: Potential use in pigments or agrochemicals due to its stability and electronic properties .
  • 4-(Pyridin-4-ylcarbonyl)benzonitrile ():

    • Structure : Carbonyl (-C=O) linked to pyridine.
    • Electronic Effects : The carbonyl group is strongly electron-withdrawing, reducing electron density on the benzonitrile ring.
    • Applications : Metal coordination or catalysis, as pyridine can act as a ligand .
Heterocyclic Derivatives
  • 4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile (): Structure: Hydroxypyrimidine substituent. Properties: Introduces hydrogen-bonding capability and heteroaromaticity. Applications: Pharmaceuticals or bioactive molecules due to pyrimidine’s prevalence in drug design .
  • 4-[(5-Amino-1H-indazol-1-yl)methyl]benzonitrile (): Structure: Indazole heterocycle. Applications: Kinase inhibitors or anticancer agents .

Physicochemical Properties

Melting Points and Solubility
  • Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]: Melting point reported at 106°C (), influenced by methoxy’s polarity.
  • 4-(Pyridin-4-ylcarbonyl)benzonitrile : Melting point 64–66°C (), lower due to reduced crystallinity from the bulky pyridine group.
  • Target Compound : Expected higher melting point (~100–120°C) due to the butyl chain’s van der Waals interactions.
Lipophilicity
  • The butyl group in the target compound enhances lipophilicity (logP ~3–4), making it more suitable for nonpolar solvents compared to methoxy (logP ~2.5) or hydroxyethylamino derivatives (logP ~1.5).

Computational and Spectroscopic Insights

  • Density Functional Theory (DFT) : Studies in and highlight the role of exact exchange in modeling such compounds. For example, HOMO-LUMO gaps for the target compound are expected to be narrower (~4–5 eV) than methoxy analogs (~5–6 eV) due to reduced electron donation .
  • Spectroscopy : IR and NMR data () confirm imine (C=N stretch ~1600–1650 cm⁻¹) and nitrile (C≡N ~2220 cm⁻¹) peaks, critical for structural validation.

Biological Activity

Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- (CAS No. 39203-84-4), is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

PropertyValue
Molecular FormulaC18H18N2
Molecular Weight262.3 g/mol
IUPAC Name4-[(4-butylphenyl)iminomethyl]benzonitrile
InChI KeyBLMGOWKLIOMCGZ-UHFFFAOYSA-N

The compound features a cyanobenzylidene group linked to a butylaniline moiety, which contributes to its unique chemical behavior.

Benzonitrile derivatives often interact with various biomolecules, influencing multiple biological pathways. The specific interactions of this compound have not been extensively detailed in literature; however, it is hypothesized that its structure allows for modulation of enzyme activity and receptor binding, similar to other benzonitrile derivatives.

Biological Activity

  • Antioxidant Properties : Research indicates that certain benzonitrile derivatives exhibit antioxidant activity. For instance, studies have utilized methods such as DPPH and ABTS radical scavenging assays to evaluate the antioxidant capacity of related compounds. Although specific data on Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- is limited, its structural analogs have shown varying degrees of antioxidant effects .
  • Anticancer Activity : A significant area of investigation involves the anticancer potential of benzonitriles. In vitro studies screening various compounds against multiple cancer cell lines indicated that many benzonitriles did not exhibit cytotoxic activity at concentrations up to 10 μM. This suggests that while some derivatives may have potential, Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- did not demonstrate significant anticancer properties in these preliminary screenings .
  • Enzymatic Inhibition : Some related compounds have been identified as inhibitors of farnesyltransferase, an enzyme implicated in cancer progression. While direct studies on Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- are lacking, the structural similarities to known inhibitors suggest potential for similar activity .

Case Studies

  • Study on Antioxidant Activity : A comparative study evaluated a series of benzonitriles for their antioxidant properties using several assays (DPPH, ABTS). While specific results for Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- were not highlighted, the study established a baseline for evaluating similar compounds' activities .
  • Anticancer Screening : In a broad screening effort involving over sixty cancer cell lines across various tumor types (e.g., leukemia, lung cancer), none of the tested benzonitriles demonstrated significant cytotoxicity. This finding underscores the need for further exploration into structural modifications that could enhance biological activity .

Comparative Analysis with Similar Compounds

To better understand the biological potential of Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-, it is beneficial to compare it with structurally similar compounds:

CompoundBiological Activity
4-Methoxybenzylidene-4-n-butylaniline (MBBA)Known for liquid crystalline properties; limited biological data available.
N-(2-Hydroxy-4-methoxybenzylidene)-4-n-butylaniline (OHMBBA)Exhibits polymorphism; some antioxidant properties reported.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for imine-functionalized benzonitrile derivatives, and how are they adapted for 4-[[(4-butylphenyl)imino]methyl]-benzonitrile?

  • Methodological Answer : The synthesis typically involves condensation of an aldehyde (e.g., 4-cyanobenzaldehyde) with a substituted aniline (e.g., 4-butylphenylamine) under reflux in a polar aprotic solvent like methanol or ethanol. Catalytic acid (e.g., acetic acid) accelerates imine bond formation . For example, in related compounds (e.g., 4-[[(4-ethoxyphenyl)imino]methyl]-benzonitrile), equimolar reactants are refluxed for 6–12 hours, followed by purification via recrystallization or column chromatography . Adaptations for the butyl-substituted derivative may require adjusting reaction time or temperature to account for steric effects of the bulky alkyl chain.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To confirm imine (C=N) stretching vibrations (~1600–1650 cm⁻¹) and nitrile (C≡N) peaks (~2220 cm⁻¹) .
  • NMR Spectroscopy : 1^1H NMR reveals aromatic proton environments and imine proton signals (~8.5–9.0 ppm), while 13^13C NMR identifies nitrile (~115 ppm) and imine carbon resonances (~160 ppm) .
  • Elemental Analysis : Validates molecular formula (e.g., C18_{18}H19_{19}N2_2) .
  • UV-Vis Spectroscopy : Useful for studying electronic transitions in conjugated systems, particularly if the compound exhibits liquid crystalline behavior .

Q. How do substituents (e.g., butyl vs. ethoxy) influence the compound’s physicochemical properties?

  • Methodological Answer : The butyl group enhances hydrophobicity and may stabilize mesophases in liquid crystals by increasing alkyl chain flexibility. In contrast, ethoxy groups introduce polarity, affecting solubility and intermolecular interactions. Comparative studies on analogous compounds (e.g., 4-[[(4-ethoxyphenyl)imino]methyl]-benzonitrile) show that terminal substituents modulate melting points and mesomorphic ranges via steric and electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4-[[(4-butylphenyl)imino]methyl]-benzonitrile?

  • Methodological Answer : Optimization strategies include:

  • Solvent Screening : Testing solvents with varying polarity (e.g., DMF vs. ethanol) to balance reaction rate and byproduct formation.
  • Catalyst Selection : Lewis acids (e.g., ZnCl2_2) or molecular sieves can enhance imine formation efficiency .
  • Temperature Control : Lower temperatures may reduce side reactions, while higher temperatures accelerate kinetics.
  • In Situ Monitoring : Using TLC or HPLC to track reaction progress and terminate at maximum yield .

Q. How can computational methods validate the electronic structure and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict molecular geometry, frontier orbitals (HOMO/LUMO), and charge distribution. For example, the Colle-Salvetti correlation-energy formula, adapted into density-functional models, can validate experimental UV-Vis spectra by simulating electronic transitions . Discrepancies between theoretical and experimental data may indicate solvation effects or crystal packing interactions .

Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peak shifts)?

  • Methodological Answer : Contradictions arise from:

  • Tautomerism : Imine-enamine tautomerism can split NMR signals; variable-temperature NMR clarifies dynamic equilibria .
  • Impurity Interference : Purify via preparative HPLC or recrystallization.
  • Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguities in molecular conformation .

Q. How does the butyl substituent affect mesomorphic behavior in liquid crystalline applications?

  • Methodological Answer : The butyl chain extends the core aromatic system’s alkyl domain, promoting smectic or nematic phase stability. In related trifluoromethyl-phenylimino derivatives, terminal alkyl groups lower melting points and enhance thermal stability of mesophases. Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are critical for phase characterization .

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